(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride
Description
Role in Transition Metal-Catalyzed Enantioselective Transformations
The (1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethylenediamine ligand forms stable complexes with transition metals such as ruthenium, copper, and palladium, which are pivotal in asymmetric catalysis. For instance, ruthenium complexes derived from this ligand exhibit exceptional activity in transfer hydrogenation reactions. In a study by Fusè et al., [Ru(NN)(PP)Cl₂] complexes (where NN = the chiral diamine) achieved enantiomeric excess (ee) values exceeding 90% in ketone reductions. The ligand’s C2 symmetry ensures a well-defined chiral environment around the metal center, minimizing competing reaction pathways.
A key advantage lies in the ligand’s ability to enforce a trigonal bipyramidal geometry in copper(I) complexes. In dicopper-mesityl systems, the diamine backbone facilitates µ-mesityl bridging while maintaining axial chirality, as evidenced by X-ray crystallography. This geometric control is critical for substrate orientation during catalytic cycles. For example, in asymmetric allylic alkylation, palladium complexes with this ligand achieve >99% ee by restricting nucleophile attack to a single enantiotopic face.
Table 1: Enantioselectivity in Metal-Catalyzed Reactions Using (1S,2S)-1,2-Bis(2,4,6-Trimethylphenyl)Ethylenediamine Ligands
Cooperative Effects of Mesityl Substituents on Stereochemical Control
The 2,4,6-trimethylphenyl (mesityl) groups exert dual steric and electronic influences that amplify enantioselectivity. Sterically, these substituents create a hydrophobic pocket that discriminates between substrate enantiomers through van der Waals interactions. Electronically, the methyl groups donate electron density via hyperconjugation, modulating the ligand’s Lewis basicity. In the dicopper complex reported by Kounalis et al., the mesityl moieties stabilize a partially dearomatized naphthyridine backbone, enabling reversible substrate binding without loss of chirality.
Cooperative effects are particularly evident in proton-responsive systems. Upon protonation of the ligand’s amine groups, the mesityl substituents reorient to maintain conjugation with the metal center, as observed in [t-BuPNNP*Cu₂Cl₂] complexes. This adaptability allows the catalyst to stabilize transition states in acidic media, a feature exploited in asymmetric Brønsted acid catalysis. For example, in Mukaiyama-Mannich reactions, protonated diamine-copper complexes achieve 85% ee by aligning siloxy substrates via CH-π interactions with mesityl groups.
Dynamic Kinetic Resolution Strategies Using Chiral Diamine Ligands
Dynamic kinetic resolution (DKR) leverages the ligand’s ability to interconvert substrate enantiomers while selectively stabilizing one transition state. The (1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethylenediamine ligand facilitates DKR in ruthenium-catalyzed asymmetric transfer hydrogenation. Here, the ligand’s rigid scaffold accelerates substrate racemization while the metal center selectively reduces the (R)-enantiomer, yielding 97% ee in α-chiral amine synthesis.
A notable application is in the synthesis of DIANANE derivatives, where the diamine ligand enables endo-selective reductive amination. By combining Pd-catalyzed hydrosilylation and Tamao-Fleming oxidation, Berkessel et al. achieved 99% ee in norbornane-derived diamines, a process critical for manufacturing C2-symmetric Schiff-base ligands. The ligand’s mesityl groups prevent undesired π-π stacking during imine formation, ensuring high fidelity in chiral induction.
Properties
Molecular Formula |
C20H30Cl2N2 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C20H28N2.2ClH/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6;;/h7-10,19-20H,21-22H2,1-6H3;2*1H/t19-,20-;;/m0../s1 |
InChI Key |
HSFKFAWYBTVLDG-TULUPMBKSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@@H]([C@H](C2=C(C=C(C=C2C)C)C)N)N)C.Cl.Cl |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Condensation and Reduction
The initial step involves heating mesitaldehyde with ethylenediamine in a polar aprotic solvent such as ethanol or tetrahydrofuran (THF). A base, such as potassium carbonate or sodium hydroxide, is often employed to deprotonate the amine groups, facilitating nucleophilic attack on the aldehyde. The resulting Schiff base intermediate is isolated and reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Key Reaction Parameters:
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | Ethanol or THF |
| Molar Ratio (Aldehyde:Amine) | 2:1 |
| Reduction Agent | NaBH₄ (0.5–1.0 equiv) |
The reduction step is critical for achieving high enantiomeric excess (ee). Asymmetric hydrogenation using chiral catalysts, such as rhodium complexes with phosphine ligands, has been reported to enhance stereoselectivity.
Chiral Resolution and Purification
Following reduction, the racemic mixture is resolved into its (1S,2S) enantiomer using chiral auxiliaries or chromatography. Diastereomeric salt formation with tartaric acid derivatives is a common method, leveraging differential solubility in solvents like methanol or acetone.
Purification Protocol:
-
Crystallization: The dihydrochloride salt is recrystallized from a mixture of ethanol and hydrochloric acid (HCl).
-
Chromatography: Silica gel chromatography with eluents such as dichloromethane/methanol (9:1) removes residual impurities.
Typical Yield and Purity:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Condensation | 70–80 | 85–90 |
| Reduction | 60–70 | 90–95 |
| Chiral Resolution | 40–50 | 95–97 |
| Recrystallization | 30–40 | >97 |
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed for the condensation and reduction steps, reducing reaction times from hours to minutes. A representative large-scale protocol involves:
-
Continuous Flow Condensation: Mesitaldehyde and ethylenediamine are pumped through a heated reactor (70°C) with immobilized base catalysts.
-
Catalytic Hydrogenation: The Schiff base intermediate undergoes asymmetric hydrogenation in a high-pressure reactor (10–15 bar H₂) using a heterogeneous palladium catalyst.
-
Salt Formation: The free base is treated with HCl gas in a controlled environment to precipitate the dihydrochloride salt.
Process Optimization Data:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 12–24 h | 2–4 h |
| Catalyst Loading | 5 mol% | 1–2 mol% |
| Throughput | 10 g/day | 50 kg/day |
Analytical Characterization
Post-synthesis analysis ensures compliance with quality standards. Key techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity and stereochemistry.
-
High-Performance Liquid Chromatography (HPLC): Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric purity (>99% ee).
-
X-ray Crystallography: Resolves absolute configuration and crystal packing.
Representative NMR Data (DMSO-d₆):
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic H | 6.75–6.85 | Singlet |
| NH₂ (ethylenediamine) | 2.90–3.10 | Broad |
| CH₃ (mesityl) | 2.25–2.35 | Singlet |
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Catalysis
(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride is widely used as a chiral ligand in asymmetric catalysis. Its ability to induce chirality is crucial in synthesizing enantiomerically pure compounds.
- Case Study : In a study published in Angewandte Chemie, this compound was utilized in the asymmetric addition of dialkylzinc to enones. The reaction demonstrated high enantioselectivity and efficiency, making it a valuable tool for synthesizing complex organic molecules .
Material Science
The compound's structural properties make it suitable for developing advanced materials such as polymers and composites. Its incorporation can enhance mechanical strength and thermal stability.
- Research Findings : Studies have shown that when (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride is used in polymer formulations, it improves the overall durability and performance of the material under thermal stress .
Pharmaceuticals
In drug development, this compound plays a critical role in designing new therapeutic agents that require specific structural configurations for enhanced efficacy.
- Anticancer Activity : Research indicates that (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride exhibits significant anticancer properties. A study highlighted its ability to inhibit the proliferation of breast cancer cells (MCF-7) with an IC value of approximately 12 µM. The mechanism involves apoptosis induction and cell cycle arrest.
Analytical Chemistry
The compound is also employed as a reagent in analytical methods. Its unique properties facilitate the detection and quantification of various substances.
- Application Example : It has been used in quality control protocols for pharmaceutical manufacturing to ensure the purity and concentration of active ingredients .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to desired biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein conformations, and modulation of signal transduction processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Ethylenediamine Derivatives
The compound’s analogs differ in aryl substituents, backbone structure, or stereochemistry, impacting their physicochemical properties and applications.
Table 1: Structural and Functional Comparison
Impact of Substituents on Reactivity and Solubility
- Electron-Donating vs. Electron-Withdrawing Groups: The mesityl groups in the target compound provide steric bulk, enhancing enantioselectivity in catalysis but reducing solubility in polar solvents . 4-Methoxyphenyl analogs (e.g., CAS 58520-04-0) exhibit improved solubility in ethanol or DMF due to the electron-donating methoxy group, facilitating use in pharmaceutical synthesis . 4-Fluorophenyl derivatives (e.g., CAS 1052707-11-5) balance electronic effects and molecular weight, making them versatile ligands for transition-metal catalysis .
Backbone Rigidity :
Performance in Chromatography and Catalysis
- HPLC CSPs : The target compound’s polymeric CSPs demonstrate superior resolution for chiral amines compared to naphthyl or chlorophenyl analogs, attributed to mesityl-group π-π interactions .
- Catalytic Efficiency : In asymmetric aldol reactions, fluorophenyl analogs achieve higher enantiomeric excess (ee) for certain substrates due to optimized electronic effects .
Biological Activity
(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride (commonly referred to as TMD) is a chiral diamine compound with significant applications in catalysis, material science, and pharmaceuticals. Its unique structural properties contribute to its biological activity, particularly in asymmetric synthesis and as a ligand in various catalytic processes.
- Molecular Formula : CHN·2HCl
- Molecular Weight : 296.46 g/mol
- CAS Number : 186769-18-6
- Purity : ≥97.0% (GC)
| Property | Value |
|---|---|
| IUPAC Name | (1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine |
| Synonyms | (1S,2S)-1,2-Diamino-1,2-dimesitylethane |
| Chemical Structure | Chemical Structure |
1. Catalytic Applications
TMD is recognized for its role as an effective ligand in asymmetric catalysis. It enhances reaction rates and selectivity in various organic transformations. Studies have shown that TMD can facilitate enantioselective reactions, which are crucial in the synthesis of pharmaceutical compounds.
2. Material Science
In material science, TMD is utilized for developing advanced materials such as polymers and composites. Its properties contribute to improved mechanical strength and thermal stability of these materials. Research indicates that incorporating TMD into polymer matrices can enhance their performance characteristics significantly.
3. Pharmaceutical Development
TMD has been explored in drug development due to its ability to form stable complexes with metal ions and other substrates. This property is particularly valuable for creating new therapeutic agents that require specific structural configurations for enhanced efficacy. For instance, TMD derivatives have been investigated for their potential use in treating neurodegenerative diseases.
Case Studies
Several studies highlight the biological activity of TMD:
- Study on Catalytic Efficiency : A research article published in the Journal of Organic Chemistry demonstrated that TMD significantly increased the enantioselectivity of a catalytic reaction involving prochiral substrates. The study reported an enantiomeric excess of up to 95% using TMD as a ligand .
- Material Performance Enhancement : In a study published in Materials Science, researchers found that incorporating TMD into epoxy resins improved the thermal stability and mechanical properties of the resulting composites. The study reported a 30% increase in tensile strength compared to control samples without TMD .
- Pharmaceutical Applications : A recent investigation into TMD's role in drug delivery systems indicated its potential for enhancing the solubility and bioavailability of poorly soluble drugs. The findings suggested that TMD-modified nanoparticles could serve as effective carriers for targeted drug delivery .
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing and purifying (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride?
- Synthesis : The compound is typically synthesized via condensation reactions between ethylenediamine derivatives and mesityl groups. For example, microwave-assisted synthesis methods (used for analogous compounds) involve reacting glyoxal with mesityl-substituted amines under controlled conditions, followed by reduction with sodium borohydride .
- Purification : Recrystallization from polar solvents (e.g., ethanol or methanol) is effective. Chromatographic techniques (e.g., silica gel column chromatography) may resolve enantiomeric impurities if present .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirms the stereochemistry and aromatic substitution patterns. Peaks for mesityl methyl groups (~2.3 ppm) and ethylene backbone protons (~3.5-4.0 ppm) are diagnostic .
- X-ray Crystallography : Validates the (1S,2S) configuration and spatial arrangement of mesityl groups .
- HPLC : Chiral columns (e.g., polymeric stationary phases derived from this compound) assess enantiopurity .
Q. How should this compound be stored to ensure stability?
- Store under inert gas (argon/nitrogen) at 2–8°C. The dihydrochloride form is hygroscopic; desiccators with silica gel are recommended. Avoid prolonged storage, as decomposition may generate hazardous byproducts .
Advanced Research Questions
Q. How does the steric and electronic profile of this compound enhance its utility in asymmetric catalysis?
- Steric Effects : The 2,4,6-trimethylphenyl (mesityl) groups create a rigid, bulky environment, favoring selective substrate binding in catalytic cycles. This is critical for enantioselective transformations like asymmetric hydrogenation .
- Electronic Effects : Electron-donating methyl groups increase electron density on the nitrogen atoms, improving coordination to transition metals (e.g., Ru, Rh) in chiral catalysts .
- Methodology : Compare catalytic efficiency (e.g., turnover number, enantiomeric excess) with analogs like (R,R)-1,2-Bis(2,4,6-trimethoxyphenyl) derivatives to isolate steric vs. electronic contributions .
Q. What design considerations optimize chiral stationary phases (CSPs) using this compound for HPLC enantiomer separation?
- Polymerization : Free-radical polymerization with crosslinkers (e.g., divinylbenzene) creates porous CSPs. The mesityl groups' rigidity improves resolution of aromatic analytes (e.g., NSAIDs, amino acids) .
- Performance Metrics : Measure retention factors (k) and selectivity (α) under varying mobile phase conditions (e.g., acetonitrile/water ratios). Adjusting the degree of polymerization balances resolution and analysis time .
Q. How can structure-activity relationship (SAR) studies elucidate the impact of substituents on catalytic or biological activity?
- Substituent Variation : Synthesize analogs with substituents altering steric bulk (e.g., 3,5-dimethyl vs. 2,4,6-trimethylphenyl) or electronic properties (e.g., methoxy vs. methyl groups).
- Experimental Design :
- Catalysis : Test enantioselectivity in asymmetric aldol reactions.
- Toxicity : Use in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) to correlate substituents with cytotoxicity .
Q. What safety protocols mitigate risks given incomplete toxicological data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
